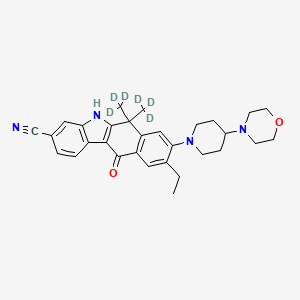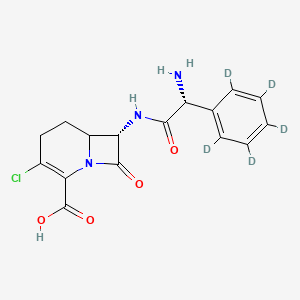
Terconazole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terconazole-d4 is a deuterium-labeled analog of Terconazole, a broad-spectrum antifungal medication primarily used for the treatment of vaginal yeast infections. The incorporation of deuterium atoms into the Terconazole molecule enhances its stability and allows for more precise pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terconazole-d4 involves the deuteration of Terconazole. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the Terconazole molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and catalysts under controlled conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Terconazole-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified analogs of this compound .
Scientific Research Applications
Terconazole-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Terconazole.
Biology: Employed in studies investigating the biological activity and interactions of Terconazole with cellular targets.
Medicine: Utilized in research on antifungal therapies and the development of new treatments for fungal infections.
Industry: Applied in the development and testing of antifungal products and formulations .
Mechanism of Action
Terconazole-d4 exerts its antifungal effects by disrupting the normal permeability of fungal cell membranes. It inhibits the enzyme cytochrome P450 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols while decreasing ergosterol concentration. This disruption in ergosterol synthesis compromises the structure and function of the fungal cell membrane, inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole antifungal agent used to treat various fungal infections.
Itraconazole: A triazole antifungal with a broader spectrum of activity compared to Terconazole.
Ketoconazole: An imidazole antifungal used for systemic and topical fungal infections
Uniqueness of Terconazole-d4
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This isotopic labeling provides a valuable tool for researchers to study the metabolism and distribution of Terconazole in the body, offering insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C26H31Cl2N5O3 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1/i11D2,12D2 |
InChI Key |
BLSQLHNBWJLIBQ-WJVDAAAOSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(C)C)[2H] |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)







